molecular formula C11H13NO2S B1266848 3,4-Dimethoxyphenethyl isothiocyanate CAS No. 21714-25-0

3,4-Dimethoxyphenethyl isothiocyanate

Cat. No.: B1266848
CAS No.: 21714-25-0
M. Wt: 223.29 g/mol
InChI Key: GHYFLDWHIVKQLS-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenethyl isothiocyanate is an organic compound with the molecular formula C₁₁H₁₃NO₂S and a molecular weight of 223.291 g/mol It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 3,4-dimethoxyphenethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxyphenethyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyphenethylamine with carbon disulfide and a base such as triethylamine to form a dithiocarbamate intermediate. This intermediate is then treated with a suitable electrophile, such as tosyl chloride, to yield the desired isothiocyanate . Another method involves the reaction of 3,4-dimethoxyphenethylamine with phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenethyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and thiocarbamates, respectively.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

    Reduction: Reduction of the isothiocyanate group can yield corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in polar solvents like dimethylformamide or dichloromethane at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

    Sulfonyl Derivatives: Formed from oxidation reactions.

Scientific Research Applications

3,4-Dimethoxyphenethyl isothiocyanate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes and proteins.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxyphenethyl isothiocyanate involves its interaction with biological macromolecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, such as cysteine residues, leading to the inhibition of enzyme activity. This compound has been shown to inhibit tubulin polymerization, thereby disrupting microtubule formation and inducing cell cycle arrest in the G2/M phase . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

3,4-Dimethoxyphenethyl isothiocyanate can be compared with other similar compounds, such as:

    Benzyl isothiocyanate: Known for its strong anticancer properties and ability to induce apoptosis in cancer cells.

    Phenethyl isothiocyanate: Exhibits chemopreventive properties and is studied for its role in cancer prevention.

    Sulforaphane: A naturally occurring isothiocyanate with potent anticancer and antioxidant activities.

The uniqueness of this compound lies in its specific structural features, such as the presence of methoxy groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-(2-isothiocyanatoethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-13-10-4-3-9(5-6-12-8-15)7-11(10)14-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYFLDWHIVKQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176106
Record name 3,4-Dimethoxyphenethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21714-25-0
Record name 3,4-Dimethoxyphenethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021714250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxyphenethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21714-25-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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